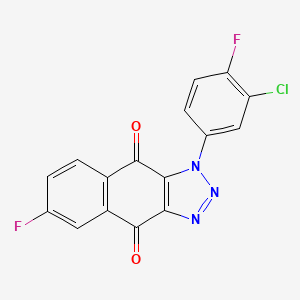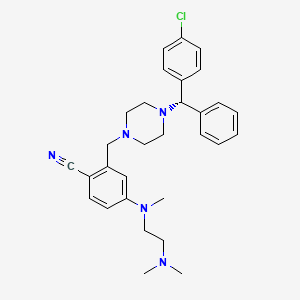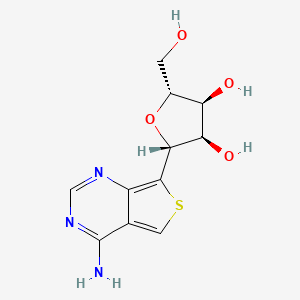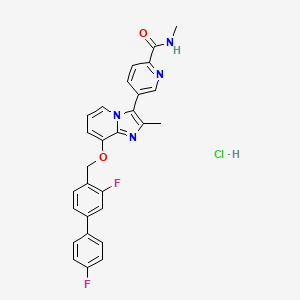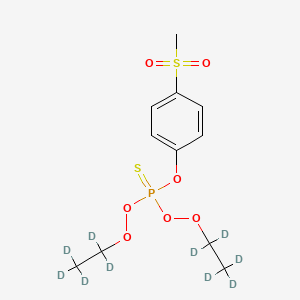
Fensulfothion sulfone-d10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fensulfothion sulfone-d10 is a deuterium-labeled derivative of fensulfothion sulfone. It is an organophosphorus compound that is primarily used in scientific research. The deuterium labeling makes it particularly useful in studies involving mass spectrometry and other analytical techniques, as it allows for precise tracking and quantification of the compound in various biological and chemical systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of fensulfothion sulfone-d10 typically involves the deuteration of fensulfothion sulfone. This process can be achieved through the use of deuterated reagents and solvents. The reaction conditions often include the use of a deuterium source, such as deuterium gas or deuterated water, under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms into the molecular structure.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and other reagents safely. The production is carried out in a controlled environment to maintain the purity and consistency of the final product.
化学反应分析
Types of Reactions
Fensulfothion sulfone-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.
科学研究应用
Fensulfothion sulfone-d10 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pesticides and insecticides, as well as in environmental monitoring to detect and quantify pesticide residues.
作用机制
The mechanism of action of fensulfothion sulfone-d10 involves its interaction with specific molecular targets, such as enzymes and receptors The deuterium labeling allows for detailed studies of these interactions at the molecular level The compound can inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites and preventing their normal function
相似化合物的比较
Fensulfothion sulfone-d10 can be compared with other similar compounds, such as:
Fensulfothion: The non-deuterated form of the compound, used as an insecticide and nematicide.
Fenthion sulfoxide: Another organophosphorus compound with similar applications but different chemical properties.
Fenthion oxon sulfoxide: A related compound with a different oxidation state and distinct biological activity.
The uniqueness of this compound lies in its deuterium labeling, which provides advantages in analytical studies by allowing for precise tracking and quantification.
属性
分子式 |
C11H17O7PS2 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
(4-methylsulfonylphenoxy)-bis(1,1,2,2,2-pentadeuterioethylperoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H17O7PS2/c1-4-14-17-19(20,18-15-5-2)16-10-6-8-11(9-7-10)21(3,12)13/h6-9H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2 |
InChI 键 |
BSEQHSMKLSKLQU-IZUSZFKNSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])OOP(=S)(OC1=CC=C(C=C1)S(=O)(=O)C)OOC([2H])([2H])C([2H])([2H])[2H] |
规范 SMILES |
CCOOP(=S)(OC1=CC=C(C=C1)S(=O)(=O)C)OOCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


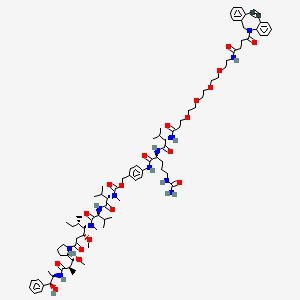
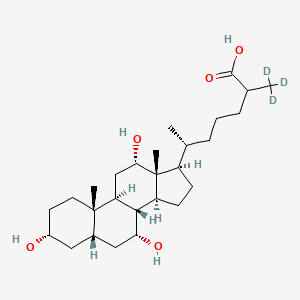
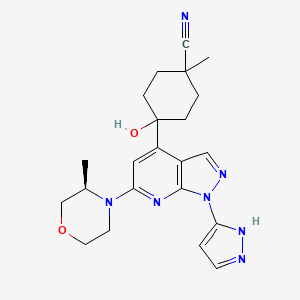
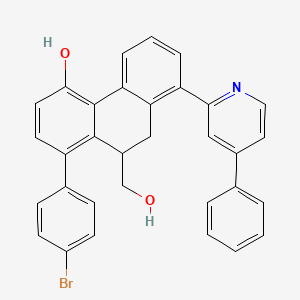
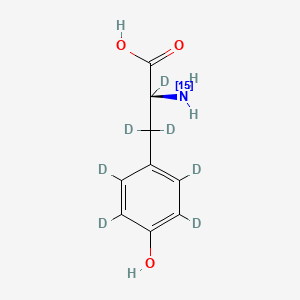
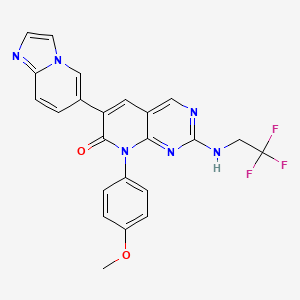
![N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine;trihydrochloride](/img/structure/B12417341.png)
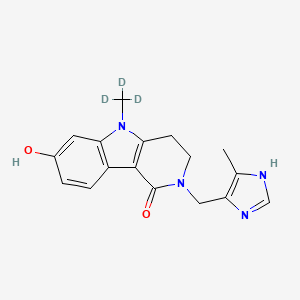
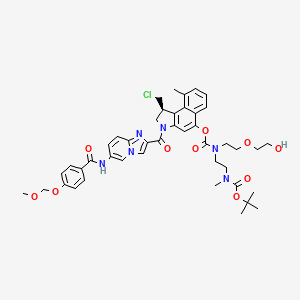
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B12417354.png)
